Product packaging for 4-Ethyl-5-iodo-1,3-oxazole(Cat. No.:)

4-Ethyl-5-iodo-1,3-oxazole

Cat. No.: B13449496
M. Wt: 223.01 g/mol
InChI Key: SDTSIJHXQHTLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-iodo-1,3-oxazole is a five-membered heterocyclic compound with the molecular formula C5H6INO. It is characterized by an oxazole core, which contains both an oxygen and a nitrogen atom in the ring, substituted with an ethyl group at the 4-position and an iodine atom at the 5-position . This specific structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The iodine substituent is a reactive handle that enables further functionalization through metal-catalyzed cross-coupling reactions, such as direct arylation, which is a powerful method for creating biaryl structures commonly found in pharmaceuticals and functional materials . Oxazole derivatives are prominent scaffolds in the development of biologically active compounds and are frequently employed in the synthesis of pincer complexes for asymmetric catalysis . As a reagent, this compound is For Research Use Only (RUO) and is intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6INO B13449496 4-Ethyl-5-iodo-1,3-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

4-ethyl-5-iodo-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3

InChI Key

SDTSIJHXQHTLEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)I

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 5 Iodo 1,3 Oxazole and Analogous Halogenated Oxazoles

De Novo Annulation Strategies for 1,3-Oxazole Ring Construction

The construction of the 1,3-oxazole ring from acyclic precursors, known as de novo annulation, is a cornerstone of heterocyclic synthesis. Recent advancements have seen the rise of powerful and environmentally benign methods that utilize iodine in its various forms.

Hypervalent Iodine(III)-Mediated Cyclization Protocols for Oxazole (B20620) Derivativesnsf.govbohrium.com

Hypervalent iodine(III) reagents have emerged as potent oxidants and cyclization promoters in organic synthesis, offering mild and metal-free conditions for the construction of complex molecules. eurekaselect.comnih.govbenthamdirect.com Their ability to facilitate intramolecular C-O bond formation has been extensively explored in the synthesis of oxazole derivatives from various precursors. nsf.govbohrium.com

Iodosobenzene (B1197198), in combination with a Brønsted acid, serves as an effective system for the oxidative cyclization of suitable substrates to form the oxazole ring. For instance, the reaction of enamines with carboxylic acids in the presence of iodosobenzene leads to the formation of β-acyloxy enamines, which can then undergo cyclodehydration to yield oxazoles. organic-chemistry.org This methodology provides a direct route to functionalized oxazoles under relatively mild conditions.

A general representation of this transformation is the reaction of N-styrylbenzamides, which upon treatment with an in situ generated hypervalent iodine reagent, can yield 2,5-disubstituted oxazoles. organic-chemistry.org While specific examples leading directly to 4-ethyl-5-iodo-1,3-oxazole are not prevalent, the underlying principle of intramolecular oxidative cyclization is applicable. The synthesis typically involves the activation of a suitable precursor, such as an enamide, by the iodine(III) species, followed by nucleophilic attack of the amide oxygen and subsequent aromatization.

SubstrateReagentsProductYield (%)
N-styrylbenzamidePhI(OTf)₂ (in situ from PIFA, TMSOTf)2,5-diphenyloxazoleup to 77%
EnaminesPhIO, Carboxylic Acidβ-acyloxy enamine-

This table showcases representative yields for the synthesis of oxazole derivatives using hypervalent iodine(III) reagents. organic-chemistry.org

Phenyliodine diacetate (PIDA) is another widely used hypervalent iodine(III) reagent that facilitates the synthesis of oxazoles from various precursors, most notably enamides and N-propargyl amides. acs.orgresearchgate.net The PIDA-mediated intramolecular cyclization of enamides provides a metal-free pathway to a diverse range of functionalized oxazoles in moderate to good yields. acs.orgacs.org This method is characterized by its broad substrate scope and operational simplicity. acs.org

The reaction of an enamide with PIDA, often in the presence of a Lewis acid such as BF₃·Et₂O, promotes an intramolecular oxidative C-O bond formation, leading to the oxazole ring. organic-chemistry.org This approach has been successfully applied to the synthesis of various oxaprozin (B1677843) analogues, demonstrating its utility in medicinal chemistry. acs.org

For the synthesis of halogenated oxazoles, a modification of this approach can be envisioned. For example, the cyclization of N-propargyl amides using PIDA in the presence of an iodine source could potentially lead to 5-iodooxazoles. Research has shown that the combination of PIDA and elemental iodine can generate acetyl hypoiodite, which is effective in cyclization reactions. nsf.gov

Enamide SubstrateConditionsProductYield (%)
N-(1,2-diphenylvinyl)benzamidePIDA, BF₃·Et₂O, DCE, reflux2,4,5-triphenyloxazole90%
N-(1-phenylprop-1-en-2-yl)benzamidePIDA, BF₃·Et₂O, DCE, reflux2,5-diphenyl-4-methyloxazole85%
N-(1-(4-chlorophenyl)-2-phenylvinyl)benzamidePIDA, BF₃·Et₂O, DCE, reflux2-phenyl-4-(4-chlorophenyl)-5-phenyloxazole82%

This interactive table presents yields for the PIDA-mediated synthesis of various oxazoles from enamide precursors. acs.orgorganic-chemistry.org

The mechanism of iodine(III)-promoted oxazole formation is believed to proceed through several key steps. In the case of enamide cyclization, the reaction is initiated by the coordination of the hypervalent iodine reagent to the enamide double bond. organic-chemistry.org This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated double bond, forming a five-membered ring intermediate. organic-chemistry.org Subsequent elimination of the iodobenzene (B50100) and a proton leads to the aromatization of the ring and the formation of the final oxazole product. organic-chemistry.org

For N-propargyl amides, the iodine(III) species activates the alkyne for an intramolecular cyclization. eurekaselect.combenthamdirect.com The reaction pathway can be influenced by the nature of the iodine(III) reagent and the reaction conditions, allowing for the introduction of different functional groups at the 5-position of the oxazole ring. nsf.gov This offers a potential route to 5-iodooxazoles by incorporating an iodine atom from the reagent cocktail.

Iodine (I₂)-Catalyzed Domino Oxidative Cyclization Reactionsacs.orgrsc.org

Molecular iodine (I₂) has gained prominence as an inexpensive, readily available, and environmentally benign catalyst for a variety of organic transformations. rsc.orgorganic-chemistry.orgnih.gov In the context of oxazole synthesis, iodine-catalyzed domino reactions provide an efficient and atom-economical approach to construct the heterocyclic core. rsc.org

An innovative strategy for the synthesis of oxazoles involves the iodine-catalyzed functionalization of primary aliphatic amines. acs.orgnih.gov This methodology relies on the in situ generation of an enamine intermediate from the primary amine and a ketone, which then undergoes an iodine-mediated oxidative cyclization. acs.org This approach is particularly attractive due to the ready availability of the starting materials.

A notable example is the reaction between primary aliphatic amines and α-bromoketones, promoted by iodine and a base like potassium carbonate, to afford polysubstituted oxazoles. researchgate.net This reaction proceeds through a domino sequence of N-alkylation followed by intramolecular cyclization and oxidation. The use of molecular iodine as a catalyst under aerobic conditions represents a sustainable and metal-free strategy for constructing valuable N,O-heterocycles. acs.orgnih.gov

Primary AmineKetone/α-BromoketoneConditionsProductYield (%)
Benzylamine (B48309)α-BromoacetophenoneI₂, K₂CO₃, DMF, 80 °C2,5-Diphenyloxazole46%
Phenethylamineα-BromoacetophenoneI₂, K₂CO₃, DMF, 80 °C5-Phenyl-2-phenyloxazole-

This table provides examples of iodine-mediated oxazole synthesis from primary amines. researchgate.net

From N-Arylethylamides via Intramolecular C(sp3)–H Functionalization

The direct functionalization of C(sp3)–H bonds represents a powerful and atom-economical strategy in organic synthesis. researchgate.net In the context of oxazole synthesis, intramolecular C(sp3)–H amination of N-arylethylamides offers an expedient route to the oxazoline (B21484) core, which can be subsequently oxidized to the corresponding oxazole. While direct synthesis of this compound via this specific pathway is not extensively detailed, the foundational principles of rhodium-catalyzed C–H amination are well-established. These reactions typically employ a rhodium catalyst to generate a reactive nitrene intermediate from a suitable precursor, which then undergoes intramolecular insertion into a C(sp3)–H bond. nih.govresearchgate.net The resulting cyclic amine or lactam can be a precursor to the desired oxazole framework. The challenge in applying this to this compound would lie in the design of a suitable N-arylethylamide precursor that would regioselectively form the 4-ethyl-substituted ring and tolerate or incorporate the iodine atom.

From β-Keto Esters and Primary Amines

The condensation of β-keto esters with primary amines is a classical yet effective method for the construction of the oxazole nucleus. This approach offers a convergent synthesis where two key fragments of the target molecule are brought together. For the synthesis of a 4-ethyl-5-substituted oxazole, a β-keto ester bearing an ethyl group at the α-position would be required. The reaction with a primary amine, often in the presence of an oxidizing agent and a catalyst, leads to the formation of the oxazole ring. researchgate.netnih.gov

A relevant example is the copper-facilitated oxidative cyclization, which can be employed for oxazole synthesis under mild conditions. researchgate.net A general scheme would involve the reaction of a primary amine with an acetoacetate (B1235776) derivative in the presence of a copper catalyst, an oxidant like tert-butyl hydroperoxide (TBHP), and an iodine source. researchgate.net This one-pot reaction proceeds through the formation of an enamine intermediate, followed by cyclization and oxidation to furnish the polysubstituted oxazole. The incorporation of iodine at the C-5 position could potentially be achieved by using an iodinating agent during the reaction or by post-synthetic modification.

Table 1: Illustrative Reaction Conditions for Oxazole Synthesis from β-Keto Esters and Primary Amines

Entryβ-Keto EsterPrimary AmineCatalystOxidantIodine SourceSolventTemperature
1Ethyl 2-ethylacetoacetateBenzylamineCopper Acetate (B1210297)TBHPIodineDMFReflux
From α-Bromoketones and Benzylamine Derivatives

A practical and widely used method for the synthesis of polysubstituted oxazoles involves the reaction of α-bromoketones with benzylamine derivatives. rsc.orgrsc.orgresearchgate.net This transformation can be efficiently promoted by a reagent system of iodine and potassium carbonate in a solvent like dimethylformamide (DMF). rsc.orgrsc.orgresearchgate.net This method is versatile, allowing for the synthesis of 2,5-diaryl, 2,4,5-trisubstituted, and 5-alkyl/alkenyl oxazoles. rsc.org

The reaction proceeds through the initial formation of an imine intermediate from the benzylamine, followed by intramolecular cyclization and subsequent oxidation, where molecular iodine acts as the oxidant. rsc.org To synthesize an analogue of this compound, one would start with an appropriate α-bromoketone precursor that would lead to the 4-ethyl substitution pattern. The direct incorporation of iodine at the 5-position during this synthesis would depend on the specific substrates and reaction conditions, though iodine is already present as a reagent.

Table 2: Synthesis of Multi-substituted Oxazoles from α-Bromoketones and Benzylamine Derivatives

Entryα-BromoketoneBenzylamine DerivativeReagentsSolventTemperature (°C)Yield (%)
1α-BromoacetophenoneBenzylamineI₂, K₂CO₃DMF8082
22-Bromo-1-(4-chlorophenyl)ethanoneBenzylamineI₂, K₂CO₃DMF8085
32-Bromo-1-(4-methoxyphenyl)ethanoneBenzylamineI₂, K₂CO₃DMF8088
42-Bromo-1-(naphthalen-2-yl)ethanoneBenzylamineI₂, K₂CO₃DMF8074

Data derived from studies on analogous systems. rsc.org

Multicomponent Reactions for Oxazole Synthesis and Potential for Iodo-Oxazole Incorporation

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules from simple starting materials in a single synthetic operation. For oxazole synthesis, MCRs provide a powerful tool to rapidly assemble the heterocyclic core with various substituents. A notable example is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction, typically involving an aldehyde and a base, can be adapted to a one-pot procedure with aliphatic halides to produce 4,5-disubstituted oxazoles. nih.gov

The incorporation of an iodine atom at the C-5 position to generate structures like this compound within an MCR framework would necessitate the use of an iodinated starting material or the inclusion of an iodinating agent in the reaction mixture. The challenge lies in achieving regioselective iodination under the MCR conditions without interfering with the primary cyclization reaction.

Photochemical and Electrochemical Routes for Oxazole Synthesis

Modern synthetic chemistry increasingly utilizes photochemical and electrochemical methods as sustainable and green alternatives to traditional synthesis. researchgate.netorganic-chemistry.orgacs.org These techniques can offer unique reactivity and selectivity.

Photochemical Synthesis: Photochemical routes to oxazoles often involve the generation of reactive intermediates, such as carbenes, which can then undergo cycloaddition reactions. researchgate.net For instance, the photoinduced [3+2] cycloaddition of carbenes with nitriles is a versatile approach to oxazole synthesis. researchgate.net A continuous flow process can also be used to convert isoxazoles into their oxazole counterparts via a photochemical transposition reaction. organic-chemistry.org The synthesis of a specifically substituted iodo-oxazole like this compound would require a precursor that is amenable to these photochemical conditions and that either already contains the iodo and ethyl groups or allows for their introduction.

Electrochemical Synthesis: Electrochemical methods provide another avenue for oxazole synthesis, often avoiding the need for harsh chemical oxidants. organic-chemistry.orgrsc.orgresearchgate.net Polysubstituted oxazoles can be constructed from readily available ketones and acetonitrile (B52724) at room temperature. organic-chemistry.orgresearchgate.net This method proceeds through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net Another electrochemical strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org The application of these methods to the synthesis of this compound would depend on the compatibility of an iodinated substrate with the electrochemical conditions.

Regioselective Functionalization and Post-Synthetic Iodination of Oxazole Nucleus

An alternative strategy to the direct synthesis of halogenated oxazoles is the post-synthetic functionalization of a pre-formed oxazole ring. This approach can offer greater control over the position of the halogen substituent.

Directed Lithiation and Subsequent Iodination at C-4 and C-5 Positions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netbaranlab.org In the context of oxazoles, the presence of a directing metalating group (DMG) can guide a strong base, typically an organolithium reagent, to deprotonate a specific position on the ring. The resulting lithiated intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce an iodine atom at the desired position. nih.gov

The regioselectivity of lithiation on the oxazole ring is influenced by the position of substituents. For a 4-ethyl-1,3-oxazole (B2603246), direct lithiation would likely occur at the C-2 or C-5 position. To achieve iodination specifically at the C-5 position to yield this compound, careful selection of the starting oxazole and reaction conditions is crucial. For instance, sequential ring metallations can be employed for regioselective functionalization. It has been demonstrated that after protection of the C-2 position, lithiation can be directed to the C-5 position, allowing for the introduction of an electrophile. nih.gov

Table 3: General Conditions for Directed Lithiation and Iodination of Heterocycles

EntrySubstrateBaseSolventTemperature (°C)Electrophile
1Substituted Oxazolen-BuLiTHF-78I₂
2Substituted Oxazole with DMGLDATHF-78I₂

This table represents generalized conditions for directed lithiation and may require optimization for specific substrates.

Halogen Dance Rearrangement of Iodooxazoles for Isomer Control

The halogen dance rearrangement (HDR) is a powerful synthetic tool for the isomerization of halo-substituted aromatic and heteroaromatic compounds, driven by the formation of a more stable organometallic intermediate. In the context of iodooxazoles, this reaction facilitates the transposition of an iodine atom, most notably the conversion of 5-iodooxazoles into their 4-iodo isomers, which can be challenging to synthesize through direct methods. thieme-connect.deresearchgate.netwikipedia.org

The reaction is typically mediated by a strong, non-nucleophilic base, with lithium diisopropylamide (LDA) being the most commonly employed reagent. The mechanism commences with the deprotonation of the oxazole ring by LDA at a position ortho to the directing iodine atom. For a 5-iodooxazole, this occurs at the C-4 position, generating a 4-lithio-5-iodooxazole intermediate. This intermediate can then undergo a series of halogen and metal exchanges, ultimately leading to a thermodynamically more stable 4-iodo-5-lithiooxazole. Quenching this intermediate with an electrophile, such as water, results in the formation of the 4-iodooxazole (B3223780). thieme-connect.deresearchgate.net

Control over the reaction conditions, particularly the choice of base and temperature, is critical for achieving high yields and selectivity. A study on the LDA-mediated halogen dance of 5-iodooxazoles revealed that while the desired 4-iodooxazole is formed, competing side reactions such as reductive dehalogenation can also occur. researchgate.net The choice of base has a profound impact on the reaction outcome, as summarized in the table below.

As indicated in the table, only LDA facilitated the desired rearrangement to the 4-iodooxazole, albeit with significant formation of the reduced, non-iodinated oxazole. Other bases were either unreactive or promoted other pathways. This highlights the delicate balance required for successful isomer control via the halogen dance rearrangement. Further optimization of reaction conditions, such as the use of catalytic additives, has been explored to enhance the yield of the desired 4-iodo isomer. thieme-connect.deresearchgate.net

Electrophilic Iodination of Pre-functionalized Oxazoles

Direct electrophilic iodination of an oxazole ring that already bears an ethyl group at the C-4 position is a straightforward approach to the synthesis of this compound. The regioselectivity of this reaction is governed by the electronic properties of the oxazole ring and the directing influence of the existing substituent. The oxazole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-5 or C-2 position, with C-5 being generally more reactive, especially when C-4 is substituted with an electron-donating group. nih.gov

The C-4 ethyl group, being an alkyl group, is weakly electron-donating and thus activates the oxazole ring towards electrophilic attack. It directs incoming electrophiles primarily to the adjacent C-5 position. Consequently, the iodination of 4-ethyl-1,3-oxazole is expected to yield the this compound isomer with high regioselectivity.

A common and effective reagent for this transformation is N-iodosuccinimide (NIS). nih.gov NIS is a mild source of electrophilic iodine and is often used in conjunction with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS and enhances its electrophilicity. acs.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or acetonitrile (MeCN) at or below room temperature.

The general procedure involves dissolving the 4-ethyloxazole in a suitable solvent, followed by the addition of NIS and a catalytic quantity of acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a standard aqueous workup is performed to remove the succinimide (B58015) byproduct and any remaining acid, followed by purification of the crude product, typically by column chromatography, to afford pure this compound.

Strategies for the Introduction of the Ethyl Moiety at C-4

Alkylation of Oxazole Anions with Ethyl Halides

The introduction of an ethyl group at the C-4 position of an oxazole ring can be achieved by the alkylation of a pre-formed oxazole anion with a suitable ethyl electrophile, such as ethyl iodide or ethyl bromide. This method relies on the regioselective deprotonation of the oxazole ring to generate a nucleophilic carbanion. The acidity of the ring protons in 1,3-oxazole follows the order C-2 > C-5 > C-4. Therefore, direct deprotonation at C-4 is challenging due to the higher kinetic acidity of the C-2 proton. nih.gov

To achieve C-4 alkylation, a strategy involving a halogen-metal exchange or a directed metalation approach is often necessary. For instance, a 4-bromooxazole (B40895) can serve as a precursor. Treatment of the 4-bromooxazole with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) can induce a halogen-metal exchange to generate a 4-lithiooxazole intermediate. This nucleophilic species can then be trapped with an ethyl halide to furnish the desired 4-ethyloxazole. rsc.org

Careful control of the reaction conditions is paramount to avoid side reactions. The 4-lithiooxazole intermediate can be unstable and may undergo ring-opening or rearrangement. Furthermore, if other acidic protons are present in the molecule, competitive deprotonation can occur. The choice of solvent, temperature, and the specific organolithium reagent can all influence the efficiency and regioselectivity of the reaction.

Cyclization Precursors Bearing the Ethyl Group

Constructing the oxazole ring from acyclic precursors that already contain the C-4 ethyl group is a highly effective and common strategy. This approach offers excellent control over the substitution pattern of the final product. Two classical and versatile methods for this purpose are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

The Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com To synthesize a 4-ethyloxazole, propionaldehyde (B47417) is used as the aldehyde component. The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the oxazole ring. This method is particularly advantageous as it is often a one-pot procedure and utilizes readily available starting materials.

The Robinson-Gabriel synthesis is another cornerstone of oxazole synthesis that involves the cyclodehydration of a 2-acylamino ketone. wikipedia.orgsynarchive.comresearchgate.netchem-station.com To obtain a 4-ethyloxazole, the precursor must be a 2-acylamino-ketone where the ethyl group is positioned appropriately. For example, the reaction of 1-aminobutan-2-one (B3057186) with an acylating agent, followed by treatment with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide, will yield a 2,5-disubstituted-4-ethyloxazole. The specific substitution pattern depends on the choice of the ketone and the acylating agent.

Cross-Coupling Approaches for Ethyl Group Installation

Modern transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for installing an ethyl group at the C-4 position of an oxazole ring. These reactions typically involve the coupling of a 4-halooxazole (e.g., 4-bromo- or 4-chlorooxazole) with an organometallic reagent containing an ethyl group. The Suzuki and Negishi cross-coupling reactions are particularly well-suited for this purpose. nih.gov

The Suzuki cross-coupling reaction involves the palladium-catalyzed reaction of a 4-halooxazole with an ethylboronic acid or its corresponding ester in the presence of a base. nih.gov A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally mild and tolerant of many functional groups. The availability of ethylboronic acid and the stability of boronic acids make this a very practical approach.

The Negishi cross-coupling reaction utilizes a palladium or nickel catalyst to couple the 4-halooxazole with an organozinc reagent, such as ethylzinc (B8376479) chloride. organic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org Organozinc reagents are highly reactive, which can lead to faster reaction times and milder conditions compared to other cross-coupling methods. The ethylzinc halide can be prepared in situ or used as a pre-formed solution.

Both the Suzuki and Negishi reactions require the synthesis of a 4-halooxazole precursor. This can be accomplished through various methods, including the halogen dance rearrangement of a 5-halooxazole as previously discussed, or by direct halogenation of an appropriately substituted oxazole precursor. The choice of coupling partner and reaction conditions can be optimized to achieve high yields of the desired 4-ethyl-1,3-oxazole.

Mechanistic Elucidation of Reactions Involving 4 Ethyl 5 Iodo 1,3 Oxazole and Its Precursors

Detailed Reaction Pathway Analysis of Oxazole (B20620) Ring Formation

The construction of the 4-ethyl-5-iodo-1,3-oxazole ring can be achieved through various synthetic strategies, each proceeding through a unique sequence of mechanistic steps. Classic methods like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, as well as modern iodine-mediated cyclizations, provide pathways to the core oxazole structure. The specific substitution pattern of this compound necessitates precursors that introduce the ethyl group at the eventual C4 position and facilitate iodination at C5.

The formation of the oxazole ring involves several key transient intermediates, the nature of which depends on the specific synthetic route.

Oxazolines: A common intermediate in many oxazole syntheses is the oxazoline (B21484), a partially saturated precursor to the aromatic oxazole. In the van Leusen oxazole synthesis , an aldehyde reacts with tosylmethyl isocyanide (TosMIC). The mechanism involves the deprotonation of TosMIC to form a nucleophilic intermediate that attacks the aldehyde carbonyl. This is followed by an intramolecular cyclization to form a 5-hydroxy-4-tosyl-oxazoline intermediate. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole. organic-chemistry.orgacs.org Similarly, the cyclodehydration of β-hydroxy amides, often promoted by reagents like Deoxo-Fluor®, proceeds through an oxazoline intermediate which is then oxidized to the oxazole. rsc.orgevitachem.com

α-Iodanyl Ketone and Related Species: In modern syntheses that directly incorporate the iodine atom during cyclization, hypervalent iodine species play a crucial role. Reactions of ketones with nitriles promoted by iodosobenzene (B1197198) (PhI=O) and a Brønsted acid like TfOH are proposed to proceed through an α-iodanyl ketone intermediate. nih.gov This reactive species undergoes a Ritter-type reaction with the nitrile, followed by cyclization and dehydration to furnish the substituted oxazole. nih.gov Syntheses starting from arylacetylenes and α-amino acids in the presence of I₂ and a copper salt are believed to generate α-iodo acetophenones in situ, which then undergo a series of transformations including oxidation and condensation before the final annulation step. organic-chemistry.org

Ylides and Carbenes: While less common for direct iodooxazole synthesis, certain pathways involve ylide or carbene-like intermediates. For instance, copper-catalyzed reactions between iodonium-phosphonium hybrid ylides and amides are proposed to involve an α-phosphonium Cu carbenoid as a key intermediate en route to the oxazole ring. organic-chemistry.org

The proposed mechanistic pathways for two common oxazole syntheses are summarized below:

Table 1: Proposed Intermediates in Key Oxazole Syntheses

Synthesis Method Key Precursors Proposed Transient Intermediates Final Product
Van Leusen Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC) TosMIC anion, 5-Hydroxy-4-tosyl-oxazoline 5-Substituted Oxazole

| Iodine(III)-Mediated Synthesis | Ketone, Nitrile, Iodosobenzene | α-Iodanyl ketone | Substituted Oxazole |

While comprehensive kinetic data for the elementary steps of iodooxazole formation are not extensively documented, mechanistic studies allow for a qualitative understanding of the reaction kinetics. The rate-determining step in many multi-step syntheses is often the initial bond formation or the final aromatization step.

In the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of α-acylamino ketones, the key steps are the intramolecular cyclization to form a hydroxyoxazoline intermediate, followed by dehydration. ijpsonline.comsynarchive.comwikipedia.org The dehydration step is often the slowest and is typically accelerated by strong dehydrating agents like sulfuric acid or phosphorus pentachloride. ijpsonline.com

In the van Leusen synthesis, the initial deprotonation of TosMIC is generally fast in the presence of a suitable base. The subsequent nucleophilic attack on the aldehyde and cyclization to the oxazoline intermediate are typically rapid. The final base-promoted elimination of the tosyl group to achieve aromatization is often the rate-limiting step, and its efficiency can be influenced by the strength of the base and the reaction temperature. acs.org Hydrolytic degradation studies of related compounds have shown that the process often follows first-order reaction kinetics. mdpi.com

Stereochemistry becomes a significant consideration when the precursors to the oxazole ring contain chiral centers. The synthesis of oxazolines from chiral β-hydroxy amides using fluorinating reagents like Deoxo-Fluor® has been shown to proceed in a stereospecific manner with inversion of configuration at the hydroxyl-bearing carbon. rsc.org This occurs via an Sₙ2-type intramolecular cyclization. The subsequent oxidation of the chiral oxazoline to the aromatic oxazole results in the loss of that stereocenter. However, preserving stereochemistry in substituents at other positions is critical in the total synthesis of complex natural products containing oxazole moieties.

Investigation of Rearrangement Mechanisms

Halogenated aromatic and heteroaromatic systems can undergo fascinating rearrangement reactions, altering the substitution pattern of the ring.

The "halogen dance" is a base-catalyzed halogen migration phenomenon observed in various aromatic and heteroaromatic compounds. wikipedia.orgclockss.org This rearrangement offers a powerful method for synthesizing isomers that are not easily accessible through direct functionalization. jst.go.jp The mechanism is particularly relevant for bromo- and iodo-substituted heterocycles. dntb.gov.ua

The process is generally initiated by deprotonation of the heterocyclic ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a position adjacent to a directing group. wikipedia.org This generates a carbanion intermediate. The rearrangement proceeds not through an intramolecular shift, but via a cascade of intermolecular metal-halogen exchange reactions. The initially formed lithiated species can abstract a halogen from a neutral, unreacted molecule of the starting material, generating a new lithiated species and a de-halogenated product. The thermodynamic stability of the various possible carbanion intermediates drives the reaction toward the most stable species. wikipedia.org

For an iodooxazole, this pathway can be depicted as follows:

Deprotonation: A strong base removes a proton from the oxazole ring, forming a lithiated intermediate.

Halogen Transfer (Intermolecular): The lithiated intermediate abstracts an iodine atom from another molecule of this compound.

Isomerization: This transfer results in the formation of a new, more stable lithiated oxazole where the lithium is at a different position. The driving force is the formation of the most thermodynamically stable carbanion. jst.go.jp

Electrophilic Quench: The final, most stable lithiated intermediate can be trapped with an electrophile to yield the rearranged product.

This halogen dance isomerization has been demonstrated as a synthetically useful process for preparing 2,4,5-trisubstituted-1,3-oxazoles from 5-bromo-2-phenylthio-1,3-oxazole. nih.gov Theoretical studies on related azoles, such as imidazoles, have also explored the energetics of halogen migration, confirming that these rearrangements are mechanistically plausible. csic.esresearchgate.net

Catalysis and Ligand Effects in Transition Metal-Mediated Functionalizations

The iodine atom at the C5 position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental for elaborating the core structure by forming new carbon-carbon or carbon-heteroatom bonds. Palladium and copper complexes are the most common catalysts for these transformations. researchgate.net

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) involves three key elementary steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodooxazole. This is typically the rate-determining step of the cycle. The C-I bond is highly reactive toward oxidative addition compared to C-Br or C-Cl bonds.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

The choice of ligand coordinated to the palladium center has a profound impact on the efficiency, selectivity, and scope of the reaction. nih.gov Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., RuPhos) or N-heterocyclic carbenes (NHCs), are known to accelerate both the oxidative addition and reductive elimination steps. nih.gov This enhancement allows for the coupling of less reactive electrophiles and can lead to higher catalyst turnover numbers.

However, ligand choice can also influence selectivity in polyhalogenated substrates. Bulky ligands that promote catalysis via a monoligated 12e⁻ Pd(0) species can sometimes lead to overfunctionalization. nih.gov This is attributed to the slow dissociation of the catalyst from the π-system of the mono-coupled product. Before the catalyst can diffuse away, it can "ring-walk" and engage in a second oxidative addition if another halogen is present, leading to exhaustive functionalization. nih.gov While this compound has only one halogen, understanding these ligand effects is critical when designing sequential or competitive coupling reactions on more complex substrates.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
p-toluenesulfinic acid
Phosphorus pentachloride
RuPhos
Sulfuric acid
Tosylmethyl isocyanide (TosMIC)
5-bromo-2-phenylthio-1,3-oxazole
Deoxo-Fluor®
Iodosobenzene
Lithium diisopropylamide (LDA)

Chemical Reactivity and Advanced Transformations of 4 Ethyl 5 Iodo 1,3 Oxazole

Reactions at the C-5 Iodine Substituent: Enabling Diverse Chemical Transformations

Nucleophilic Displacements of the Iodide Moiety

The carbon-iodine bond at the C-5 position of the oxazole (B20620) ring, while less reactive than a halogen at the C-2 position, is susceptible to nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions such as Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are foundational methods for elaborating the oxazole scaffold. These reactions typically employ palladium or copper catalysts to facilitate the displacement of the iodide. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing undesired side reactions. For instance, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, significantly increasing molecular complexity.

While direct SNAr reactions are challenging on the relatively electron-rich C-5 position, certain activated nucleophiles or specific reaction conditions can promote displacement. The reactivity can be enhanced by the electron-withdrawing nature of the oxazole nitrogen, although this effect is more pronounced at the C-2 position.

Table 1: Potential Nucleophilic Displacement and Cross-Coupling Reactions at C-5
Reaction TypeNucleophile/ReagentCatalyst/ConditionsProduct Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃4-Ethyl-5-aryl-1,3-oxazole
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N4-Ethyl-5-alkynyl-1,3-oxazole
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃N4-Ethyl-5-alkenyl-1,3-oxazole
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, BINAP, NaOt-Bu4-Ethyl-5-(dialkylamino)-1,3-oxazole
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄, LiCl4-Ethyl-5-alkyl/aryl-1,3-oxazole

Reductive Dehalogenation Pathways

The removal of the iodine atom from the C-5 position, known as reductive dehalogenation, is a useful transformation for synthesizing 4-ethyl-1,3-oxazole (B2603246). This reaction can be accomplished through several methods, most commonly via catalytic hydrogenation. wordpress.com

In this process, 4-ethyl-5-iodo-1,3-oxazole is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wordpress.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297), often with a base such as sodium acetate or triethylamine (B128534) to neutralize the hydroiodic acid (HI) byproduct. Other reducing systems, including zinc dust in acetic acid or the use of hydride reagents, can also be effective for the dehalogenation of iodo-substituted heterocycles. The choice of method depends on the desired selectivity and the tolerance of other functional groups within the molecule.

Table 2: Representative Reductive Dehalogenation Methods
Reagent SystemSolventTypical ConditionsProduct
H₂, Pd/CEthanolRoom Temperature, 1 atm H₂4-Ethyl-1,3-oxazole
Zn, Acetic AcidAcetic AcidRoom Temperature to 50°C4-Ethyl-1,3-oxazole
NaBH₄, PdCl₂Methanol (B129727)0°C to Room Temperature4-Ethyl-1,3-oxazole
HCOOH, Et₃NDMFHeated4-Ethyl-1,3-oxazole

Reactions at the C-4 Ethyl Substituent: Further Functionalization Potential

The ethyl group at the C-4 position offers additional opportunities for synthetic modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Selective Oxidation Reactions

The methylene (B1212753) group (–CH₂–) of the ethyl substituent is analogous to a benzylic position, making it susceptible to oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under controlled conditions can convert the ethyl group into an acetyl group, yielding 4-acetyl-5-iodo-1,3-oxazole. youtube.com More vigorous oxidation can lead to the formation of a carboxylic acid group at the C-4 position.

The selectivity of these reactions is highly dependent on the reaction conditions (temperature, concentration, and choice of oxidant). Milder, more selective oxidizing agents may be required to avoid degradation of the sensitive oxazole ring. Catalytic aerobic oxidation methods, sometimes employed for similar transformations, could also be applicable. acs.orgresearchgate.net

Table 3: Potential Oxidation Products of the C-4 Ethyl Group
Oxidizing AgentTypical ConditionsMajor Product
KMnO₄ (controlled)Aqueous, basic, then acidic workup4-Acetyl-5-iodo-1,3-oxazole
KMnO₄ (vigorous)Heat5-Iodo-1,3-oxazole-4-carboxylic acid
CrO₃, H₂SO₄ (Jones reagent)Acetone, 0°C5-Iodo-1,3-oxazole-4-carboxylic acid
SeO₂Dioxane, heat4-(1-Hydroxyethyl)-5-iodo-1,3-oxazole or 4-Acetyl-5-iodo-1,3-oxazole

Halogenation of the Alkyl Chain

The "benzylic" nature of the α-carbon on the ethyl group also allows for selective halogenation via free-radical pathways. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under photochemical conditions, can selectively introduce a bromine atom at the α-position. organic-chemistry.orgwikipedia.org This reaction produces 4-(1-bromoethyl)-5-iodo-1,3-oxazole.

This bromo-derivative is a valuable intermediate itself, as the newly introduced halogen can be readily displaced by a variety of nucleophiles or used in elimination reactions to form a vinyl group at the C-4 position, further expanding the synthetic potential of the original molecule.

Table 4: Radical Halogenation of the C-4 Ethyl Substituent
ReagentInitiator/ConditionSolventProduct
N-Bromosuccinimide (NBS)AIBN or BPOCCl₄4-(1-Bromoethyl)-5-iodo-1,3-oxazole
N-Chlorosuccinimide (NCS)AIBN or BPOCCl₄4-(1-Chloroethyl)-5-iodo-1,3-oxazole

Reactivity of the 1,3-Oxazole Core Bearing Both Ethyl and Iodo Substituents

The oxazole ring itself can participate in chemical reactions, though its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution

The 1,3-oxazole ring is generally considered an electron-deficient heterocycle, making it relatively unreactive towards electrophilic aromatic substitution compared to benzene (B151609) or more electron-rich heterocycles like pyrrole (B145914) and furan. The reaction is further disfavored because the ring nitrogen is basic and will coordinate with the Lewis or Brønsted acids often used to generate electrophiles, leading to a highly deactivated oxazolium cation.

In this compound, the C-4 and C-5 positions are already substituted. The only available position for substitution is C-2. The ethyl group at C-4 is a weak activating group, while the iodo group at C-5 and the ring heteroatoms are deactivating. Consequently, electrophilic attack at the C-2 position is exceptionally challenging and would require harsh reaction conditions.

Reactions like nitration or sulfonation, if they proceed at all, would likely require forcing conditions (e.g., fuming sulfuric acid or potent nitrating agents) and may result in low yields or ring degradation. A more viable approach to functionalize the C-2 position often involves deprotonation with a strong base (e.g., n-butyllithium) to form a 2-lithiooxazole intermediate, which can then be quenched with an electrophile. However, direct electrophilic substitution on the neutral ring remains a significant synthetic hurdle. The Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocycles, is unlikely to be effective on this deactivated system. wikipedia.orgyoutube.com

Table 5: Predicted Outcomes for Electrophilic Aromatic Substitution at C-2
ReactionReagentsPredicted Outcome
NitrationHNO₃/H₂SO₄No reaction or decomposition; very low yield of 2-nitro product under forcing conditions.
SulfonationFuming H₂SO₄No reaction or decomposition; potential for low yield of 2-sulfonic acid product.
Friedel-Crafts AcylationAcyl chloride, AlCl₃No reaction due to deactivation and catalyst coordination with the ring nitrogen.
Vilsmeier-Haack FormylationPOCl₃, DMFNo reaction due to the electron-deficient nature of the ring. youtube.com

Nucleophilic Addition and Ring-Opening Pathways

The reactivity of the oxazole ring in this compound towards nucleophiles is a nuanced interplay of electronic and steric factors. Generally, the oxazole nucleus is considered electron-rich and thus not highly susceptible to direct nucleophilic attack unless activated by electron-withdrawing groups or through the formation of an oxazolium salt. However, the presence of the iodine atom at the C5 position introduces a site for potential nucleophilic substitution, although such reactions on halogenated oxazoles are not extensively documented.

More common are ring-opening reactions, which can be initiated by nucleophilic attack, often under conditions that activate the oxazole ring. For instance, lithiation of oxazoles can lead to ring-opening to form isonitrile enolates. nih.gov While specific studies on this compound are limited, analogies can be drawn from the reactivity of other halogenated five-membered heterocycles. For example, halogenated imidazoles undergo nucleophilic substitution where the halogen acts as a leaving group.

Ring-opening of the oxazole core can also be triggered by electrophilic attack, followed by the addition of a nucleophile. For instance, the reaction of oxazoles with halogenating agents in nucleophilic solvents like methanol can lead to addition products and subsequent ring-opened keto amides. clockss.org In the case of this compound, the C2 position is the most electron-deficient and a likely site for initial electrophilic attack, which could then facilitate a ring-opening cascade.

Table 1: Potential Nucleophilic Addition and Ring-Opening Reactions

Reaction Type Reagent/Conditions Potential Product(s) Notes
Nucleophilic Substitution Strong nucleophile (e.g., R-Li, Grignard) 4-Ethyl-5-substituted-1,3-oxazole Direct substitution at the C5 position is possible but may be outcompeted by other reaction pathways.
Reductive Ring-Opening Reducing agent (e.g., Fe/NH4Cl) Open-chain amino ketone derivatives Analogous to reactions observed with substituted isoxazoles. nih.gov

Cycloaddition Reactions (e.g., [3+2], [4+2] as dienes or dipoles)

Cycloaddition reactions represent a powerful tool for the construction of complex molecular architectures, and oxazoles are known to participate in such transformations, most notably as dienes in [4+2] cycloadditions (Diels-Alder reactions).

[4+2] Cycloaddition Reactions:

Activation of the oxazole nitrogen through protonation or Lewis acid coordination can further enhance its dienophilic character. acs.orgnih.govacs.org The initial cycloadducts from the Diels-Alder reaction of oxazoles often undergo subsequent transformations, such as the elimination of a small molecule (e.g., water or a nitrile) to yield highly substituted pyridines or furans, respectively. researchgate.netresearchgate.net

Table 2: Predicted [4+2] Cycloaddition Reactivity of this compound

Dienophile Type Reaction Conditions Expected Outcome
Electron-rich alkenes Thermal or Lewis acid catalysis Formation of a bicyclic intermediate, potentially leading to substituted pyridines upon aromatization.

[3+2] Cycloaddition Reactions:

Oxazoles can also participate in [3+2] cycloaddition reactions, acting either as a 1,3-dipole or reacting with a 1,3-dipole. The van Leusen oxazole synthesis, for example, is a [3+2] cycloaddition of tosylmethyl isocyanide (a 1,3-dipole precursor) with an aldehyde. nih.gov While this is a synthetic route to oxazoles rather than a reaction of a pre-formed oxazole, it highlights the potential for the oxazole framework to be involved in such cycloadditions.

More relevant to the reactivity of this compound is the possibility of it reacting with a 1,3-dipole. For instance, photoinduced cycloaddition of carbenes with nitriles can form oxazoles, suggesting that the C=N-C=C system of the oxazole could potentially react with a carbene or another 1,3-dipole. nih.gov Furthermore, in-situ-formed azaoxyallyl cations have been shown to undergo [3+2] cycloaddition with cyclopropenones to yield spirocyclic oxazole derivatives. scilit.com The specific participation of this compound in such reactions would depend on the specific dipole and reaction conditions, with the substituents influencing the regioselectivity and stereoselectivity of the cycloaddition.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 5 Iodo 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Ethyl-5-iodo-1,3-oxazole, a combination of 1D and 2D NMR techniques would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the single proton on the oxazole (B20620) ring.

Oxazole Proton (H-2): A singlet is anticipated for the proton at the 2-position of the oxazole ring. Its chemical shift is expected in the downfield region, likely between δ 7.5 and 8.5 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the aromatic ring.

Ethyl Group Protons: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to the oxazole ring and are expected to resonate as a quartet at approximately δ 2.5-3.0 ppm. These protons are coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, typically in the range of δ 1.2-1.5 ppm, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 (Oxazole) 7.5 - 8.5 Singlet (s) -
-CH₂- (Ethyl) 2.5 - 3.0 Quartet (q) ~7.5

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. It is expected to show five distinct signals.

Oxazole Ring Carbons: Three signals are expected for the carbons of the oxazole ring. The carbon at the 2-position (C-2) is anticipated to be the most downfield, likely in the range of δ 150-160 ppm. The substituted carbons, C-4 and C-5, are quaternary. The chemical shift of C-4, bearing the ethyl group, is predicted to be around δ 140-150 ppm. The C-5 carbon, bonded to the iodine atom, will have its chemical shift significantly influenced by the heavy atom effect of iodine, and is expected to appear at a lower field than typical olefinic carbons, but the precise prediction is complex.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected to resonate around δ 20-30 ppm, while the methyl carbon (-CH₃) will be found further upfield, typically between δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (Oxazole) 150 - 160
C-4 (Oxazole) 140 - 150
C-5 (Oxazole) Variable (influenced by Iodine)
-CH₂- (Ethyl) 20 - 30

To confirm the assignments from 1D NMR and establish the connectivity of the atoms, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the quartet at δ 2.5-3.0 ppm to the carbon at δ 20-30 ppm, and the triplet at δ 1.2-1.5 ppm to the carbon at δ 10-15 ppm. It would also connect the oxazole proton singlet to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations. Key expected correlations would include the methylene protons of the ethyl group to C-4 and C-5 of the oxazole ring, and the oxazole proton (H-2) to C-4 and C-5, thereby confirming the substitution pattern of the ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₅H₆INO), the monoisotopic mass is calculated to be 222.94942 Da. uni.lu An HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, confirming the elemental formula.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M]⁺ C₅H₆INO⁺ 222.94942

Infrared (IR) Spectroscopy: Characteristic Vibrations of the Oxazole Ring and Ethyl Group

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

C-H Stretching: The C-H stretching of the oxazole ring proton is expected to appear around 3100-3150 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to produce characteristic absorptions in the fingerprint region, typically between 1500 and 1650 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the oxazole ring is anticipated to be in the range of 1050-1250 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected at a low frequency, typically below 600 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch (Oxazole) 3100 - 3150
Aliphatic C-H Stretch (Ethyl) 2850 - 3000
C=N / C=C Stretch (Oxazole Ring) 1500 - 1650
C-O Stretch (Oxazole Ring) 1050 - 1250

X-ray Crystallography (if suitable crystal structure is obtainable for related compounds)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions, provided that a suitable single crystal can be grown. While a crystal structure for this compound itself is not publicly available, studies on other halogenated heterocyclic compounds, such as 4-iodo-1H-pyrazole, demonstrate the feasibility of obtaining such data for related molecules. A successful crystallographic analysis of this compound would confirm the planarity of the oxazole ring and provide precise measurements of the C-I bond length and the geometry of the ethyl group relative to the ring.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable insights into the molecular structure, particularly the nature of the chromophores present, can be obtained. In the context of this compound, UV-Vis spectroscopy allows for the characterization of its electronic properties, which are primarily dictated by the oxazole ring and its substituents.

The electronic absorption spectrum of an organic molecule is characterized by absorption bands corresponding to the promotion of electrons from a lower energy molecular orbital to a higher energy one. For heterocyclic compounds like this compound, the most significant electronic transitions are typically the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The oxazole ring in this compound contains π-electrons in its aromatic system, as well as non-bonding (n) electrons on the oxygen and nitrogen atoms. The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, on the other hand, are typically of lower intensity (small molar absorptivity, ε) and occur at longer wavelengths (lower energy). They involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital.

While specific experimental data for this compound is not extensively available in the literature, a hypothetical UV-Vis absorption spectrum can be predicted based on the general behavior of substituted oxazoles. It is anticipated that the compound would exhibit characteristic absorption bands in the UV region.

Hypothetical UV-Vis Spectroscopic Data for this compound

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~220-250High (>10,000)
n → π~270-300Low (<1,000)

Note: The data in this table is hypothetical and serves to illustrate the expected electronic transitions for this compound based on the known spectroscopic behavior of similar oxazole derivatives. Actual experimental values may vary.

The study of the UV-Vis spectrum of this compound is crucial for a comprehensive understanding of its electronic structure and photophysical properties. Such data, when obtained experimentally, would provide a valuable electronic fingerprint of the molecule, aiding in its identification and characterization. Further research to determine the empirical spectroscopic data for this compound is warranted to validate these theoretical considerations.

Computational and Theoretical Investigations of 4 Ethyl 5 Iodo 1,3 Oxazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to elucidating the electronic structure of 4-Ethyl-5-iodo-1,3-oxazole. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the molecule's energetic and electronic properties from first principles.

Geometry Optimization and Energetic Stability

A crucial first step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible total energy. Methods like DFT, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to achieve a high degree of accuracy. semanticscholar.org

The resulting optimized geometry provides the foundation for all other computational predictions. The total energy calculated for this stable conformation is a measure of the molecule's intrinsic stability. Furthermore, by analyzing the vibrational frequencies, it can be confirmed that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

Table 1: Representative Predicted Geometrical Parameters for this compound This table illustrates the type of data obtained from a DFT-based geometry optimization. Actual values would be derived from specific calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC5-I~2.05 Å
Bond LengthC4-C(ethyl)~1.51 Å
Bond LengthO1-C2~1.36 Å
Bond AngleC5-C4-N3~110.5°
Bond AngleC4-N3-C2~108.0°
Dihedral AngleI-C5-C4-C(ethyl)~0.5°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor in reactions, making it indicative of nucleophilic potential. The LUMO is the lowest energy orbital capable of accepting electrons, thus indicating electrophilic potential. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies the molecule is more prone to chemical reactions. From these energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors This table shows representative FMO data and derived chemical descriptors for this compound.

ParameterSymbolPredicted Value (eV)Description
HOMO EnergyEHOMO-6.50Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.25Energy of the lowest unoccupied molecular orbital
Energy GapΔE5.25Indicator of chemical stability and reactivity
Electronegativityχ3.88Measure of electron-attracting power
Chemical Hardnessη2.63Resistance to change in electron configuration
Chemical SoftnessS0.38Reciprocal of hardness, indicates higher reactivity

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its polarity and intermolecular interactions. Computational methods can calculate the partial atomic charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), revealing the polarity of specific bonds.

A more intuitive visualization of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. bhu.ac.in The MEP map projects the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue denotes regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). bhu.ac.in For this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen and oxygen atoms of the oxazole (B20620) ring, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. The iodine atom, due to its polarizability and electronegativity, would also significantly influence the electrostatic potential.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as nucleophilic substitution at the C5 position (where iodine acts as a leaving group) or metal-catalyzed cross-coupling reactions.

By modeling the entire reaction pathway, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. Locating the transition state structure and calculating its energy allows for a deep, quantitative understanding of the reaction's feasibility and kinetics. This analysis can help predict which reaction pathways are most favorable under different conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which serve as a powerful method for structure verification.

NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each nucleus (¹H, ¹³C, etc.). nih.gov These values are then converted into NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nrel.gov Comparing these predicted shifts with experimental data is a robust way to confirm the molecular structure. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

IR Frequencies: The vibrational modes of the molecule can also be calculated. These computations yield a set of harmonic vibrational frequencies and their corresponding intensities, which directly correlate to the peaks in an infrared (IR) spectrum. These predicted frequencies correspond to specific molecular motions, such as C-H stretching, C=N stretching of the oxazole ring, and vibrations involving the C-I bond. This allows for a detailed assignment of the experimental IR spectrum.

Table 3: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table illustrates the type of data generated from GIAO-DFT calculations, referenced to TMS.

AtomPredicted ¹³C Shift (ppm)Atom GroupPredicted ¹H Shift (ppm)
C2~151.0CH (on C2)~8.10
C4~145.5CH₂ (ethyl)~2.75
C5~85.0CH₃ (ethyl)~1.30
CH₂ (ethyl)~22.0
CH₃ (ethyl)~12.5

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations can explore its behavior over time at finite temperatures and in the presence of a solvent. MD simulations use classical mechanics to model the movements of atoms and molecules.

For this compound, an MD simulation would provide insights into the conformational landscape, particularly the rotational freedom of the ethyl group. By simulating the molecule for a sufficient period (nanoseconds to microseconds), one can observe the preferred orientations (conformers) of the ethyl group relative to the oxazole ring and the energetic barriers between these conformations.

Potential Applications of 4 Ethyl 5 Iodo 1,3 Oxazole As a Versatile Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

The utility of 4-Ethyl-5-iodo-1,3-oxazole is prominently demonstrated in its role as a foundational scaffold for creating elaborate organic structures. The oxazole (B20620) ring is a key feature in numerous biologically significant compounds, and this intermediate provides a direct route to access them. nih.govresearchgate.net

The iodine atom at the C-5 position of this compound is the key to its synthetic versatility, acting as a proficient leaving group in a variety of cross-coupling reactions. evitachem.com This reactivity allows for the regioselective introduction of diverse substituents, facilitating the creation of complex, poly-substituted oxazoles. Methods such as palladium-catalyzed cross-coupling reactions are frequently employed to forge new bonds at this position, transforming the simple iodo-oxazole into more elaborate structures. evitachem.comorganic-chemistry.org

The ability to perform "halogen dance" isomerizations in similar halogenated heterocyclic systems further underscores the utility of such intermediates in achieving specific substitution patterns, enabling the synthesis of 2,4,5-trisubstituted-1,3-oxazoles with high regiocontrol. nih.gov This process allows for the strategic placement of functionality around the oxazole core, which is critical for building libraries of compounds for screening and development. nih.gov

Below is a table illustrating potential transformations of the C-5 iodo group to introduce further complexity.

Reaction TypeReagent ClassBond FormedResulting Substituent at C-5
Suzuki CouplingBoronic acids/estersC-CAryl, Heteroaryl, Vinyl
Sonogashira CouplingTerminal AlkynesC-CAlkynyl
Heck CouplingAlkenesC-CAlkenyl
Stille CouplingOrganostannanesC-CAryl, Vinyl, Alkynyl
Negishi CouplingOrganozinc reagentsC-CAlkyl, Aryl, Vinyl
Buchwald-Hartwig AminationAminesC-NAmino
Nucleophilic SubstitutionNucleophilesC-NuVarious functional groups

This interactive table summarizes common cross-coupling reactions applicable to the C-5 iodo position.

The 1,3-oxazole ring is a fundamental structural motif found in a wide array of natural products and synthetic molecules that exhibit significant biological activity. nih.gov Marine organisms, in particular, are a rich source of oxazole-containing alkaloids with properties ranging from cytotoxic and antifungal to anti-inflammatory. nih.gov Consequently, this compound is a valuable precursor for synthesizing analogs of these natural products and other novel therapeutic agents.

The synthesis of 2,4,5-trisubstituted oxazoles is of prime importance in medicinal chemistry, as these scaffolds are key intermediates in the development of drugs. For instance, certain substituted oxazoles serve as crucial components of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are used for the treatment of type 2 diabetes and dyslipidemia. researchgate.net The ability to readily functionalize the this compound core allows chemists to systematically modify the structure to optimize its biological activity and pharmacokinetic properties, making it an important tool in drug discovery. researchgate.net

Contribution to Novel Synthetic Methodologies

Beyond its role as a building block, this compound and related halogenated oxazoles are instrumental in the development and refinement of synthetic methods. The predictable reactivity of the carbon-iodine bond on the electron-rich oxazole core allows it to be used as a model substrate for exploring new catalytic systems and reaction conditions.

The carbon-iodine bond at the C-5 position is an ideal handle for a multitude of transition metal-catalyzed reactions, enabling the selective formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This has led to significant advancements in the functionalization of heterocyclic compounds.

C-C Bond Formation: Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Negishi couplings are routinely used to attach various carbon-based fragments (aryl, vinyl, alkynyl groups) to the oxazole ring. organic-chemistry.orgnih.gov These methods are characterized by their high efficiency and tolerance of a wide range of functional groups, making them indispensable in modern synthesis. organic-chemistry.org

C-N Bond Formation: The Buchwald-Hartwig amination reaction provides a powerful method for constructing C-N bonds. Using this compound as a substrate, various primary and secondary amines can be coupled to the oxazole core, yielding 5-amino-oxazole derivatives. These products are valuable in medicinal chemistry as the amino group can serve as a handle for further derivatization or as a key pharmacophoric element.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification allows for the formation of C-O bonds by coupling alcohols or phenols with the iodo-oxazole. This opens a pathway to 5-alkoxy or 5-aryloxy oxazole derivatives, further expanding the chemical space accessible from this versatile intermediate.

The development of these selective bond-forming reactions on the oxazole scaffold provides chemists with a reliable and modular approach to synthesize highly decorated heterocyclic molecules with precise control over their structure.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound are adaptable to more sustainable practices. For instance, the van Leusen oxazole synthesis, a common method for creating the oxazole core, has been successfully adapted to use ionic liquids as a recyclable solvent, improving the environmental profile of the reaction. semanticscholar.orgnih.gov

Furthermore, in the subsequent cross-coupling reactions involving the C-I bond, significant progress has been made in developing more sustainable catalyst systems. This includes the use of highly efficient catalysts at low loadings to minimize metal contamination in the final product and the development of heterogeneous or recyclable catalysts that can be easily separated from the reaction mixture and reused. evitachem.com The application of alternative energy sources, such as microwave irradiation, can also dramatically reduce reaction times and energy consumption, contributing to more sustainable synthetic routes for complex oxazole derivatives.

Q & A

Q. How do steric effects from the 4-ethyl group impact reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-ethyl group can hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric bulk. Mitigation strategies include:
  • Using bulky ligands (e.g., SPhos) to enhance catalyst stability.
  • Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.
  • Substituting ethyl with smaller groups (e.g., methyl) in precursor molecules .

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